molecular formula C14H14BrNO4 B13024932 Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B13024932
M. Wt: 340.17 g/mol
InChI Key: PTVBUPUOJTZFAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method involves the reaction of 4-bromo-5,8-dimethoxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family, which is renowned for its diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

This compound has the molecular formula C12H12BrN2O4C_{12}H_{12}BrN_2O_4 and a molecular weight of approximately 340.17 g/mol. The presence of a bromine atom and two methoxy groups on the quinoline ring significantly influences its chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains. For instance:

  • Bacterial Activity : Studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It has also shown antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.

The specific mechanisms by which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Quinoline derivatives are frequently studied for their anticancer potential. This compound has been evaluated in various cancer cell lines, demonstrating significant antiproliferative effects. Key findings include:

  • Cell Lines Tested : The compound was tested against multiple cancer types, including:
    • Breast Cancer (MCF7) : Exhibited IC50 values indicating substantial inhibition of cell growth.
    • Lung Cancer (H460) : Showed potent activity with IC50 values in the low micromolar range.
    • Prostate Cancer (DU145) : Displayed moderate activity, suggesting potential for therapeutic use.

Table 1: Anticancer Activity Summary

Cell LineIC50 Value (µM)Observations
MCF714.6 ± 3.9Significant inhibition observed
H4604.9 ± 0.7Most potent inhibition
DU14512.0 ± 1.6Moderate activity noted

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence indicates that it may cause cell cycle arrest at specific phases, further inhibiting cancer cell growth.

Case Studies

Recent studies have highlighted the potential applications of this compound in cancer therapy:

  • A study involving in vivo models demonstrated that treatment with this compound resulted in reduced tumor size and increased survival rates compared to control groups.

Properties

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 4-bromo-5,8-dimethoxyquinoline-3-carboxylate

InChI

InChI=1S/C14H14BrNO4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3

InChI Key

PTVBUPUOJTZFAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)Br

Origin of Product

United States

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